

Techniques for Measuring KDM5B Demethylase Activity: Application Notes and Protocols

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Compound of Interest

Compound Name: KDM5B ligand 2

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Introduction

Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] KDM5B specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), a mark associated with transcriptional activation.[1][2] The dysregulation of KDM5B activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3][4] Accurate and robust methods for measuring KDM5B demethylase activity are crucial for basic research, inhibitor screening, and drug development.

This document provides detailed application notes and protocols for several common in vitro and cell-based assays used to quantify KDM5B demethylase activity.

Biochemical Assays for KDM5B Activity

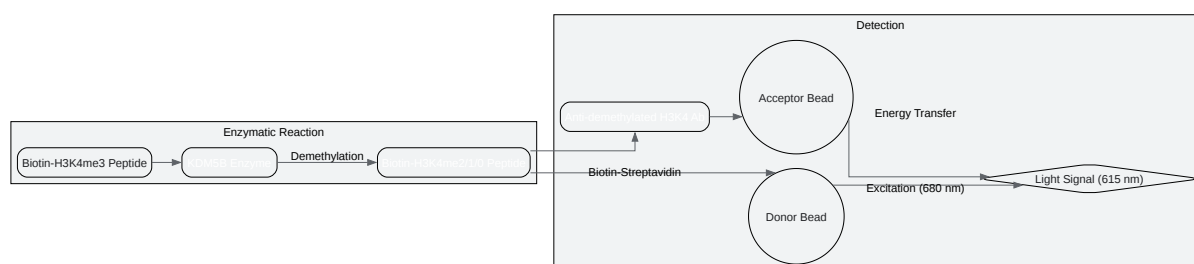
A variety of biochemical assays have been developed to measure the enzymatic activity of purified KDM5B. These assays are essential for kinetic studies, determining inhibitor potency (e.g., IC50 values), and high-throughput screening.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaLISA assay is a highly sensitive, bead-based immunoassay that requires no wash steps, making it suitable for high-throughput screening.[5][6] The principle relies on the proximity of donor and acceptor beads, leading to a measurable light signal.

Principle: A biotinylated histone H3 peptide substrate is demethylated by KDM5B. A specific antibody that recognizes the demethylated product is added, followed by AlphaLISA acceptor beads conjugated to this antibody. Streptavidin-coated donor beads are then added, which bind to the biotinylated peptide. When the donor and acceptor beads are in close proximity (i.e., when the substrate is demethylated), excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm. [5][7]

Experimental Workflow: KDM5B AlphaLISA Assay



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Caption: Workflow of the KDM5B AlphaLISA assay.

Protocol: KDM5B AlphaLISA Assay[1][8]

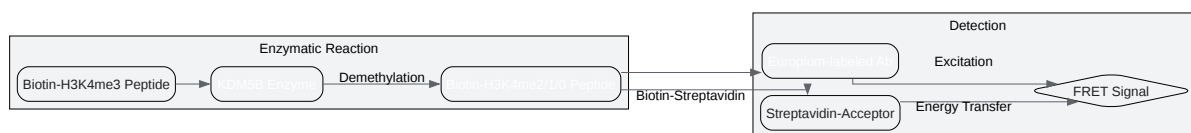
- **Reaction Setup:** In a 384-well plate, add KDM5B enzyme to a reaction buffer containing a biotinylated H3K4me3 peptide substrate, Fe(II), and α -ketoglutarate.
- **Incubation:** Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow for enzymatic demethylation.
- **Detection:** Add a mixture of the primary antibody specific for the demethylated product and acceptor beads.
- **Second Incubation:** Incubate for a further period (e.g., 60 minutes) at room temperature.
- **Final Step:** Add streptavidin-coated donor beads and incubate in the dark for 30-60 minutes.
- **Measurement:** Read the plate on an AlphaScreen-capable plate reader.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET assays combine time-resolved fluorescence with FRET to reduce background noise and increase assay sensitivity.[5][9]

Principle: Similar to AlphaLISA, this assay uses a biotinylated histone peptide substrate. After demethylation by KDM5B, a europium-labeled antibody that specifically recognizes the demethylated product is added. Streptavidin conjugated to an acceptor fluorophore (e.g., XL665) is then added, which binds to the biotinylated peptide. When the europium donor and the acceptor are in close proximity, excitation of the europium leads to energy transfer and emission from the acceptor. The time-resolved detection minimizes background fluorescence. [5]

Experimental Workflow: KDM5B TR-FRET Assay



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Caption: Workflow of the KDM5B TR-FRET assay.

Protocol: KDM5B TR-FRET Assay[10]

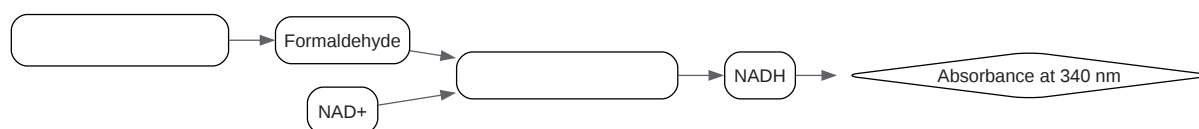
- Reaction Setup: Dispense KDM5B enzyme and the histone H3K4me3 peptide substrate into a microplate.
- Initiate Reaction: Add co-factors (Fe(II), α -ketoglutarate, ascorbic acid) to start the demethylation reaction.
- Incubation: Incubate at room temperature for the desired time.
- Detection: Add a detection mixture containing the europium-labeled antibody and the streptavidin-acceptor.
- Second Incubation: Incubate for at least 30 minutes at room temperature, protected from light.
- Measurement: Read the plate using a TR-FRET-compatible plate reader.

Formaldehyde Dehydrogenase (FDH) Coupled Assay

This assay measures the production of formaldehyde, a byproduct of the KDM5B demethylation reaction.[11][12]

Principle: KDM5B, like other JmjC domain-containing demethylases, produces one molecule of formaldehyde for each methyl group removed.[13] The formaldehyde produced is then oxidized by formaldehyde dehydrogenase (FDH) in the presence of NAD⁺, leading to the reduction of NAD⁺ to NADH. The increase in NADH can be monitored by the change in absorbance at 340 nm.[11][12]

Logical Relationship: FDH-Coupled Assay



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Caption: Principle of the FDH-coupled assay for KDM5B.

Protocol: FDH-Coupled Assay[12][14]

- **Reaction Mixture:** Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5), KDM5B enzyme, H3K4me3 peptide substrate, Fe(II), L-ascorbate, and NAD⁺.
- **Equilibration:** Equilibrate the mixture at the desired temperature (e.g., 37°C) in a spectrophotometer.
- **Initiate Reaction:** Add formaldehyde dehydrogenase to start the coupled reaction.
- **Measurement:** Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The initial velocity of the reaction is determined from the linear phase of the absorbance curve.

Mass Spectrometry (MS)-Based Assays

Mass spectrometry offers a direct and label-free method to measure KDM5B activity by detecting the mass change in the histone peptide substrate upon demethylation.[2][13]

Principle: The KDM5B enzyme is incubated with its histone peptide substrate. The reaction is then stopped, and the products are analyzed by mass spectrometry (e.g., MALDI-TOF MS). The demethylation of the peptide results in a predictable mass shift, allowing for the quantification of the substrate and product.[\[2\]](#)[\[15\]](#)

Protocol: MALDI-TOF MS Assay[\[2\]](#)[\[15\]](#)

- **Enzymatic Reaction:** Incubate recombinant KDM5B with the H3K4me2(1-21) peptide substrate, 2-oxoglutarate, Fe(II), and L-ascorbate in a suitable buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 7.5).[\[2\]](#)[\[15\]](#)
- **Reaction Quenching:** Stop the reaction by adding an acid (e.g., formic acid).
- **Sample Preparation:** Mix the reaction sample with a MALDI matrix solution and spot it onto a MALDI plate.
- **MS Analysis:** Analyze the samples using a MALDI-TOF mass spectrometer to determine the relative amounts of the methylated and demethylated peptide.

Cell-Based Assays for KDM5B Activity

Cell-based assays are crucial for validating the effects of KDM5B inhibitors in a more physiologically relevant context.

Immunofluorescence (IF) Assay

This assay visualizes changes in global H3K4me3 levels within cells upon KDM5B modulation.[\[2\]](#)

Protocol: Immunofluorescence Assay[\[2\]](#)[\[16\]](#)

- **Cell Culture and Treatment:** Culture cells (e.g., U2-OS) and transfect with vectors for overexpressing KDM5B or treat with KDM5B inhibitors.[\[2\]](#)
- **Fixation and Permeabilization:** Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
- **Blocking:** Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

- **Primary Antibody Incubation:** Incubate the cells with a primary antibody specific for H3K4me3.
- **Secondary Antibody Incubation:** Incubate with a fluorescently labeled secondary antibody.
- **Imaging:** Mount the coverslips and visualize the fluorescence using a fluorescence microscope. The intensity of the H3K4me3 signal is quantified.

Western Blotting

Western blotting is a standard technique to assess changes in the global levels of histone modifications.

Protocol: Western Blotting for H3K4me3[\[17\]](#)[\[18\]](#)

- **Cell Lysis and Protein Extraction:** Lyse cells treated with KDM5B inhibitors or with altered KDM5B expression and extract total protein or histones.[\[18\]](#)
- **Protein Quantification:** Determine the protein concentration using a standard method (e.g., Bradford assay).[\[18\]](#)
- **SDS-PAGE and Transfer:** Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
- **Blocking and Antibody Incubation:** Block the membrane and incubate with a primary antibody against H3K4me3, followed by an HRP-conjugated secondary antibody.
- **Detection:** Detect the signal using a chemiluminescent substrate. The band intensity is quantified and normalized to a loading control (e.g., total Histone H3).

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine the occupancy of KDM5B at specific gene promoters and the corresponding changes in H3K4me3 levels at these loci.[\[17\]](#)[\[19\]](#)

Protocol: ChIP Assay[\[17\]](#)

- **Cross-linking:** Cross-link proteins to DNA in live cells using formaldehyde.

- Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments.
- Immunoprecipitation: Incubate the chromatin with an antibody against KDM5B or H3K4me3.
- Washing and Elution: Wash the antibody-bound chromatin complexes and elute the cross-linked protein-DNA complexes.
- Reverse Cross-linking: Reverse the cross-links and purify the DNA.
- Analysis: Quantify the enriched DNA by quantitative PCR (qPCR) using primers for specific gene promoters.

Quantitative Data Summary

The following tables summarize key quantitative data for KDM5B activity and inhibition.

Table 1: Kinetic Parameters for KDM5B

Substrate	K _{mapp} (μM)	k _{catapp} (s ⁻¹)	Assay Method	Reference
2-oxoglutarate (2OG)	2.6 ± 0.6	-	MALDI-TOF-MS	[15]
H3K4me2(1-21) peptide	~ 0.5	0.015 ± 0.01	MALDI-TOF-MS	[15]

Table 2: IC₅₀ Values for KDM5B Inhibitors

Inhibitor	KDM5B IC50 (nM)	Assay Method	Reference
Covalent Inhibitor 4 (PP series)	110 (at 1 mM 2-OG)	AlphaScreen	[20]
Covalent Inhibitor 7 (PZ series)	10 (at 1 mM 2-OG)	AlphaScreen	[20]
KDOAM-25	<100	Biochemical Assay	[21]
KDM5-C49	- [Note 1]	-	[22]
KDM5-C70	- [Note 2]	-	[22]
GSK467	- [Note 3]	-	[22]

Note 1: KDM5-C49 displayed 25-100-fold selectivity for KDM5B over KDM6B.[22] Note 2: KDM5-C70 is a cell-permeable derivative that had an antiproliferative effect in myeloma cells.[22] Note 3: GSK467 is a selective inhibitor that lacked cellular potency.[22]

Table 3: Ki Values for KDM5B Inhibitors

Inhibitor	Ki (μM)	Competition with	Assay Method	Reference
Succinate	-	2OG	MALDI-TOF-MS	[2]
Oxaloacetate	-	2OG	MALDI-TOF-MS	[2]

Conclusion

The choice of assay for measuring KDM5B demethylase activity depends on the specific research question. For high-throughput screening of inhibitors, AlphaLISA and TR-FRET assays are well-suited due to their sensitivity and homogeneous format. The FDH-coupled assay provides a continuous, real-time measurement of enzyme activity, which is advantageous for kinetic studies. Mass spectrometry offers a direct and label-free detection method. Cell-based assays are indispensable for validating the cellular effects of KDM5B inhibitors and understanding their physiological consequences. The protocols and data

presented here provide a comprehensive resource for researchers studying the function and inhibition of KDM5B.

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